molecular formula C11H14N4O4 B163593 5(S),12(S)-DiHETE CAS No. 79056-01-2

5(S),12(S)-DiHETE

Cat. No. B163593
CAS RN: 79056-01-2
M. Wt: 266.25 g/mol
InChI Key: IWKXDMQDITUYRK-KUBHLMPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(S),12(S)-DiHETE, also known as 5,12-dihydroxyeicosatetraenoic acid, is a lipid mediator derived from arachidonic acid metabolism. It is a potent metabolite of arachidonic acid, involved in a variety of physiological and biochemical processes, including inflammation, immune system response, and cardiovascular health.

Scientific Research Applications

Role in Inflammatory Responses

5(S),12(S)-DiHETE, a metabolite of arachidonic acid, plays a significant role in inflammatory responses. It is produced by neutrophils through the lipoxygenase pathway and acts as a potent chemotactic agent, influencing inflammatory processes (Stenson & Lobos, 1982).

Interaction with Cyclooxygenase Enzymes

Research shows that 5(S),12(S)-DiHETE is involved in complex biosynthesis processes in human leukocytes. It's created through interactions between cyclooxygenase (COX)-2 and lipoxygenase enzymes, indicating functional coupling in leukocyte activation (Tejera et al., 2012).

Chemotactic Activity

5(S),12(S)-DiHETE has been identified to have chemotactic activity towards various leukocytes, suggesting its critical role in mediating the accumulation of leukocytes in inflammatory responses (Palmer et al., 1980).

Role in Neutrophil and Platelet Interactions

This compound is also significant in the interactions between neutrophils and platelets, contributing to the formation of new eicosanoids during cell-cell interactions and thus playing a part in hemostasis, thrombosis, and inflammatory responses (Marcus et al., 1988).

Application in Leukotriene and Protectin Analysis

In analytical chemistry, differential mobility spectrometry (DMS) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can differentiate closely related leukotrienes and protectins, including 5(S),12(S)-DiHETE, which is crucial for understanding their function in biological processes (Jónasdóttir et al., 2015).

Mediator of Neutrophil Aggregation

5(S),12(S)-DiHETE is implicated as a mediator in neutrophil aggregation responses, indicating its significant role in immune cell dynamics and responses (O’Flaherty et al., 1981).

Involvement in Asthma

5(S),12(S)-DiHETE, along with other lipoxygenase products, shows increased activity in polymorphonuclear leukocytes from asthmatic patients, suggesting its potential role in the pathophysiology of asthma (Mita et al., 1985).

properties

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXDMQDITUYRK-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 444499

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
245
Citations
DE Mais, DL Saussy Jr, DE Magee, NL Bowling - Eicosanoids, 1990 - europepmc.org
A variety of lipoxygenase products such as 12-and 15-hydroxyeicosatetraenoic acid (12-and 15-HETE) inhibit thromboxane A2 (TXA2) mimetic induced human platelet aggregation in a …
Number of citations: 33 europepmc.org
WS Powell, F Gravelle, S Gravel - Journal of Biological Chemistry, 1992 - Elsevier
Human polymorphonuclear leukocytes (PMNL) convert 6-trans isomers of leukotriene B4 (LTB4) to dihydro metabolites (Powell, WS, and Gravelle, F. (1988) J. Biol. Chem. 263, 2170-…
Number of citations: 172 www.sciencedirect.com
RL Maas, AR Brash - … of the National Academy of Sciences, 1983 - National Acad Sciences
Leukocyte preparations convert the hydroperoxy icosatetraenoic acids 5(S)-HPETE and 15(S)-HPETE to the unstable leukotriene epoxides LTA4 and 14,15-LTA4. In several ways, the …
Number of citations: 148 www.pnas.org
T Shimizu, ZI Honda, I Miki, Y Seyama, T Izumi… - Methods in …, 1990 - Elsevier
Publisher Summary The chapter describes the purification and characterization of potato lipoxygenase, and details procedures for the syntheses of 5-hydroperoxyeicosatetraenoic acid (…
Number of citations: 37 www.sciencedirect.com
P Walstra, J Verhagen, GA Veldink… - … and biophysical research …, 1987 - Elsevier
Bovine polymorphonuclear leukocytes exhibit a 12-lipoxygenase activity upon sonication. In contrast to bovine platelet 12-lipoxygenase and other 12-lipoxygenases, this enzyme is …
Number of citations: 11 www.sciencedirect.com
E Hill, J Maclouf, RC Murphy, PM Henson - Journal of Biological Chemistry, 1992 - Elsevier
Ionophore activation of the human polymorphonuclear neutrophil results in eicosanoid synthesis and the accumulation of inactive 5-lipoxygenase in a membrane compartment. We …
Number of citations: 82 www.sciencedirect.com
EMM van der Donk, JMA Vervaart, J Verhagen… - … et Biophysica Acta (BBA …, 1992 - Elsevier
Rat basophilic leukemia cells exhibit 12-lipoxygenase activity only upon cell disruption. 12-Lipoxygenase may also possess 15-lipoxygenase activity, as is indicated by the formation of …
Number of citations: 7 www.sciencedirect.com
WE Field II, FG Ferguson, P Reddanna, CC Reddy - Prostaglandins, 1988 - Elsevier
The effect of arachidonic acid (AA) metabolites of lipoxygenase(s) was evaluated on natural killer (NK) cell activity in Fischer F344 rat splenic lymphocytes and compared with …
Number of citations: 7 www.sciencedirect.com
E Gross, T Ruzicka, C Mauch, TH Krieg - Prostaglandins, 1988 - Elsevier
We identified leukotriene B 4 (LTB 4 )/12-hydroxyeicosatetraenoic acid (12-HETE) binding sites in a squamous cell cancer-derived human epidermal cell line. Analysis of the binding …
Number of citations: 19 www.sciencedirect.com
CT Lee, R Li, L Zhu, GD Tribble, WJ Zheng… - Frontiers in …, 2021 - frontiersin.org
Failure of resolution pathways in periodontitis is reflected in levels of specialized pro-resolving lipid mediators (SPMs) and SPM pathway markers but their relationship with the …
Number of citations: 21 www.frontiersin.org

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